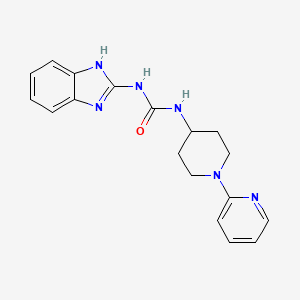
6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile, also known as PAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PAC is a heterocyclic compound that contains a pyridine ring and an azetidine ring. The compound has shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic properties.
Wirkmechanismus
The mechanism of action of 6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes involved in tumor growth and inflammation. 6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile has also been shown to activate certain signaling pathways that are involved in cell death, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing cell death and inhibiting the activity of enzymes involved in tumor growth. 6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases and pain management.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. 6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile has also shown to exhibit a wide range of biological activities, making it a potential candidate for various therapeutic applications. However, one of the limitations of 6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile is its limited solubility in water, which may affect its bioavailability and therapeutic efficacy.
Zukünftige Richtungen
There are several future directions for 6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile research. One potential direction is the development of 6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile derivatives with improved solubility and bioavailability. Another direction is the investigation of the compound's potential as a treatment for other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of 6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile and its potential therapeutic applications.
Conclusion:
In conclusion, 6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has shown to exhibit antitumor, anti-inflammatory, and analgesic properties. While there are limitations to the compound, such as its limited solubility in water, there are several future directions for 6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile research. With further investigation, 6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile may prove to be a valuable candidate for various therapeutic applications.
Synthesemethoden
The synthesis of 6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile involves the reaction of 2-cyano-3-(4-pyridinyl)acrylonitrile and phenylhydrazine in the presence of a catalyst. The reaction yields 6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile as a white solid with a melting point of 186-188°C. The synthesis of 6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile is relatively straightforward and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile has been the subject of numerous scientific studies due to its potential therapeutic applications. The compound has shown to exhibit antitumor activity by inhibiting the growth of cancer cells. 6-(2-Phenylazetidin-1-yl)pyridine-3-carbonitrile has also shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases and pain management.
Eigenschaften
IUPAC Name |
6-(2-phenylazetidin-1-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3/c16-10-12-6-7-15(17-11-12)18-9-8-14(18)13-4-2-1-3-5-13/h1-7,11,14H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQOIEVUIUGIKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1C2=CC=CC=C2)C3=NC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7527703.png)

![1-ethyl-2,5-dimethyl-N-[2-(thiophene-2-carbonylamino)ethyl]pyrrole-3-carboxamide](/img/structure/B7527715.png)
![6-pyrazol-1-yl-N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]pyrazin-2-amine](/img/structure/B7527726.png)
![N-[1-(3-methoxybenzoyl)piperidin-3-yl]acetamide](/img/structure/B7527734.png)

![2-[[1-(2-amino-2-oxoethyl)pyrazol-3-yl]amino]-N-(2-methylcyclohexyl)acetamide](/img/structure/B7527759.png)
![6-[1-[(6-tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]ethyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7527760.png)

![Ethyl 6-[1-(3-nitrophenyl)ethylamino]pyridine-3-carboxylate](/img/structure/B7527767.png)


